1-(2-Ethoxyethyl)azetidin-3-ol

Descripción general

Descripción

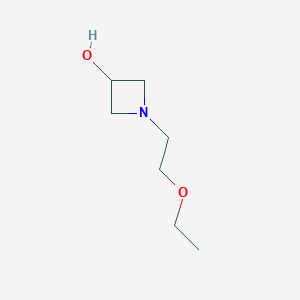

1-(2-Ethoxyethyl)azetidin-3-ol is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethyl)azetidin-3-ol typically involves the alkylation of azetidine with 2-ethoxyethanol. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by the addition of 2-ethoxyethanol to form the desired product . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Ethoxyethyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Structural Characteristics

1-(2-Ethoxyethyl)azetidin-3-ol, characterized by the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol, belongs to the azetidine class of compounds. Its unique structure features a four-membered nitrogen-containing ring with an ethoxyethyl side chain and a hydroxyl group at the third position. This configuration contributes to its reactivity and biological activity.

Key Structural Features:

- Azetidine Ring: Provides inherent ring strain, enhancing reactivity.

- Hydroxyl Group: Capable of forming hydrogen bonds, facilitating interactions with biological macromolecules.

- Ethoxyethyl Side Chain: Imparts conformational flexibility, influencing biological interactions.

Scientific Research Applications

This compound has garnered attention for its applications in various scientific research areas:

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing pharmaceuticals aimed at treating central nervous system disorders. Its structural properties allow it to participate in reactions that lead to complex molecules with therapeutic potential.

Neurological Disorders

Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Chemical Biology

The compound's ability to form hydrogen bonds enhances its interaction with proteins and enzymes, making it valuable in studying metabolic processes and drug design.

Case Study 1: Neuroprotective Activity

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of various azetidine derivatives, including this compound. The results demonstrated a significant reduction in neuronal cell death in vitro when treated with this compound compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Synthesis of Complex Molecules

In a recent research project, scientists successfully synthesized a series of compounds derived from this compound, targeting specific biological pathways related to cancer treatment. The study highlighted the compound's versatility as a building block for creating more complex structures necessary for drug development.

Mecanismo De Acción

The mechanism of action of 1-(2-Ethoxyethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Azetidine: The parent compound of 1-(2-Ethoxyethyl)azetidin-3-ol, known for its high reactivity due to ring strain.

2-Ethoxyethanol: A precursor in the synthesis of this compound, used in various industrial applications.

3-Azetidinol: Another derivative of azetidine with similar chemical properties.

Uniqueness

This compound is unique due to its combination of the azetidine ring and the ethoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Actividad Biológica

Overview

1-(2-Ethoxyethyl)azetidin-3-ol is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity, mechanisms, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is a four-membered cyclic amine. The presence of the ethoxyethyl group enhances its solubility and may influence its interaction with biological targets. The compound's chemical formula is CHNO, and it has a molecular weight of approximately 157.21 g/mol.

Antiviral Activity

Recent studies have highlighted the antiviral properties of azetidinone derivatives, including this compound. For instance, compounds with similar structures have shown activity against various RNA and DNA viruses. A related azetidinone was found to inhibit human coronavirus (229E) with an effective concentration (EC) of 45 µM, indicating that this compound may possess similar antiviral capabilities .

Anticancer Potential

Azetidinone derivatives are also recognized for their anticancer properties. In vitro studies have demonstrated that certain azetidinone compounds exhibit cytostatic activity against various cancer cell lines. For example, a related compound was reported to have IC values ranging from 14.5 to 97.9 µM against different human cancer cell lines . This suggests that this compound could potentially inhibit tumor growth, warranting further investigation into its mechanism of action.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in viral replication or cancer cell proliferation. For instance, docking studies indicate that azetidinone derivatives can bind effectively to active sites on enzymes or receptors critical for these processes .

Data Table: Biological Activities of Related Azetidinones

| Compound | Activity Type | Target/Pathway | EC/IC (µM) |

|---|---|---|---|

| This compound | Antiviral | Human coronavirus (229E) | TBD |

| Trans-11f | Antiviral | Influenza A virus H1N1 | 8.3 |

| Cis-11f | Antiviral | Cytomegalovirus AD-169 | 54.69 |

| Various Azetidinones | Cytostatic | Various cancer cell lines | 14.5 - 97.9 |

Case Studies

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of several azetidinone derivatives against human coronaviruses and influenza viruses. The compound trans-11f exhibited significant antiviral activity, suggesting that structural modifications in azetidinones can enhance their effectiveness against viral pathogens .

Case Study 2: Cancer Cell Line Testing

In another study focusing on anticancer properties, various azetidinone compounds were tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives showed potent antiproliferative activity at nanomolar concentrations, highlighting the therapeutic potential of this class of compounds .

Propiedades

IUPAC Name |

1-(2-ethoxyethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-10-4-3-8-5-7(9)6-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRJVRHLBJULBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.